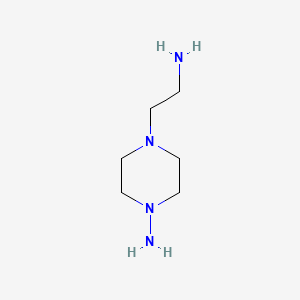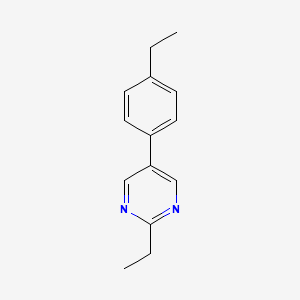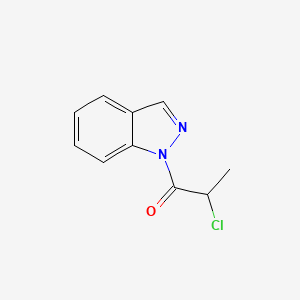
2-Chloro-1-(1H-indazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1H-indazol-1-yl)propan-1-one is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one typically involves the reaction of 1H-indazole with 2-chloropropanone under specific conditions. One common method includes:
Starting Materials: 1H-indazole and 2-chloropropanone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is stirred and heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(1H-indazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of indazole carboxylic acids or ketones.
Reduction: Formation of indazole alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1H-indazol-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Indazol-1-yl)propan-2-one: Similar structure but lacks the chlorine atom.
2-Chloro-1-(1H-indazol-1-yl)ethanone: Similar structure but with a shorter carbon chain.
1-(1H-Indazol-1-yl)propan-1-one: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-1-(1H-indazol-1-yl)propan-1-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
201299-94-7 |
|---|---|
Molekularformel |
C10H9ClN2O |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
2-chloro-1-indazol-1-ylpropan-1-one |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-5-3-2-4-8(9)6-12-13/h2-7H,1H3 |
InChI-Schlüssel |
KZFQHOHGGJZLKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1C2=CC=CC=C2C=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



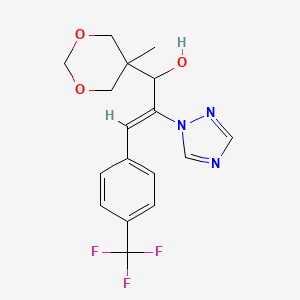

![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
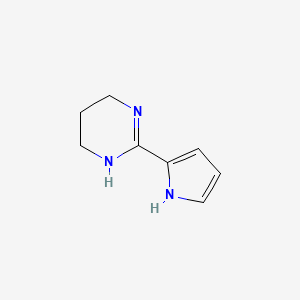



![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
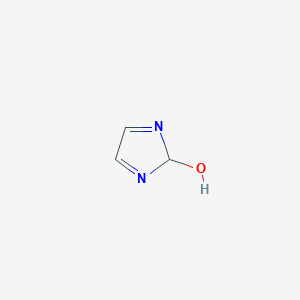
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
